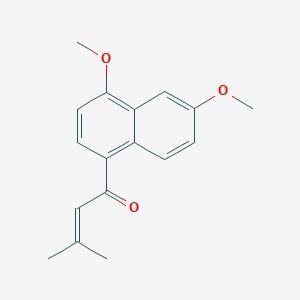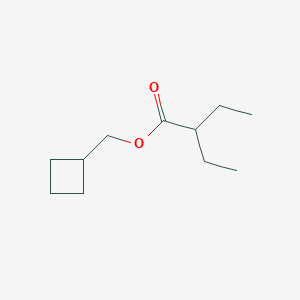
Cyclobutylmethyl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutylmethyl 2-ethylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, specifically, is characterized by the presence of a cyclobutylmethyl group attached to a 2-ethylbutanoate moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutylmethyl 2-ethylbutanoate typically involves the esterification reaction between cyclobutylmethanol and 2-ethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutylmethyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclobutylmethanol and 2-ethylbutanoic acid.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Cyclobutylmethanol and 2-ethylbutanoic acid.
Reduction: Cyclobutylmethanol and 2-ethylbutanol.
Transesterification: New esters and alcohols depending on the reactants used.
Applications De Recherche Scientifique
Cyclobutylmethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound’s esters are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of cyclobutylmethyl 2-ethylbutanoate in biological systems involves its hydrolysis to release cyclobutylmethanol and 2-ethylbutanoic acid. These metabolites can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Cyclobutylmethyl 2-ethylbutanoate can be compared with other esters, such as:
Cyclobutylmethyl acetate: Similar structure but with an acetate group instead of 2-ethylbutanoate.
Cyclobutylmethyl propanoate: Contains a propanoate group instead of 2-ethylbutanoate.
Cyclobutylmethyl butanoate: Similar but with a butanoate group.
Uniqueness: this compound is unique due to the presence of the 2-ethylbutanoate group, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable for specific applications in the flavor and fragrance industry and as a subject of chemical research.
Propriétés
Numéro CAS |
90095-16-2 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
cyclobutylmethyl 2-ethylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-3-10(4-2)11(12)13-8-9-6-5-7-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
VLEUVNXIEIWBPD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)OCC1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




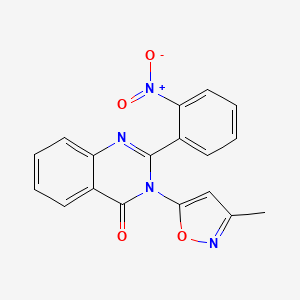
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
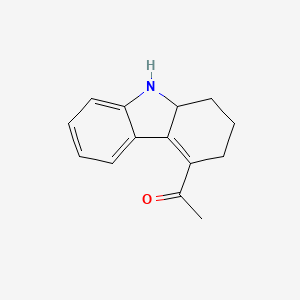

![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
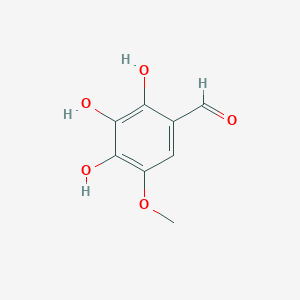
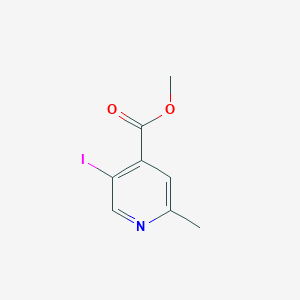
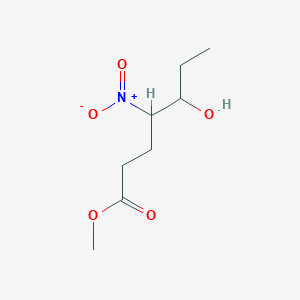
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
